molecular formula C4H12OSi2 B107390 1,1,3,3-Tetramethyldisiloxane CAS No. 3277-26-7

1,1,3,3-Tetramethyldisiloxane

Cat. No. B107390
CAS RN: 3277-26-7
M. Wt: 132.31 g/mol
InChI Key: KWEKXPWNFQBJAY-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyldisiloxane (TMDS) is a silicon-based compound that serves as a versatile reagent in various chemical reactions, including polymerization and hydrosilylation. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom also bonded to two methyl groups. This structure imparts unique physical and chemical properties to TMDS, making it an important compound in materials science and organic synthesis.

Synthesis Analysis

The synthesis of TMDS-related compounds can be achieved through different routes. For instance, high-molecular-weight poly((1,1,3,3-tetramethyldisiloxanyl)ethylene) (PTMDSE) is prepared via the hydrosilation polymerization of 1,3-dihydridotetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane, catalyzed by a platinum complex . Another synthesis approach involves the reaction of 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane, leading to the formation of tetramethyl-substituted disila-cyclohexadiene compounds .

Molecular Structure Analysis

The molecular structure of TMDS derivatives can exhibit significant conformational preferences. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane shows eclipsed silicon constituents, while its cocrystal with ferrocene displays a staggered conformation . The flexibility of the Si-O-Si bond is a notable feature, with the bond angle being influenced by steric and electronic factors .

Chemical Reactions Analysis

TMDS is highly reactive in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, showing enhanced reactivity compared to monohydrosilanes . The oxidation behavior of TMDS derivatives also varies; for instance, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is reluctant to react with singlet oxygen but its Si-Si bond is readily oxidized .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMDS and its derivatives are influenced by their molecular structure. PTMDSE, for example, exhibits increased molecular flexibility and reduced thermal stability compared to poly(dimethylsiloxane) . The solid-state structure of TMDS derivatives can form characteristic networks through hydrogen bonding, as seen in 1,2-dihydroxy-tetramethyldisilane . Additionally, the presence of siloxane moieties in compounds like 1,3-bis(3-ammonium-propyl)tetramethyldisiloxane sulfate contributes to surface activity and the formation of micelles and aggregates .

Scientific Research Applications

Reductive Agent in Organic Synthesis

1,1,3,3-Tetramethyldisiloxane (TMDS) serves as an efficient reductant in various organic reactions. For instance, it has been used for the regioselective ring cleavage of hexopyranosyl acetals, aiding in the synthesis of carbohydrate-based surfactants (Zhang et al., 2012). TMDS is also involved in the ring-opening of ethers and epoxides to produce protected alcohols, and in the reduction of aldehydes and ketones to yield alkoxysilanes (Pehlivan et al., 2011). Moreover, it's applied in the hydrosilylation of carbonyl compounds catalyzed by Au/TiO2, offering a reactive reducing agent in these reactions (Vasilikogiannaki et al., 2014).

Synthesis of Alkyl Iodides and Hydroquinones

TMDS, in combination with iodine, is utilized to produce alkyl iodides from carbonyl compounds and oxiranes, as well as to reduce quinones into hydroquinones (Lecea et al., 1985). This illustrates its versatility in synthesizing diverse organic compounds.

Reduction of Aromatic Nitro Compounds to Amines

The TMDS/Fe(acac)3 system is effective in converting aromatic nitro compounds to amines, showing good selectivity towards various functional groups (Pehlivan et al., 2011).

Interaction with Nitrogen Plasma and Other Compounds

The reaction of TMDS with a cold remote nitrogen plasma has been investigated, providing insights into polymer deposition processes and the role of energy vectors in such reactions (Supiot et al., 1993).

Enhancement of Electrochemical Properties

TMDS has shown potential in enhancing the electrochemical properties of LiNi0.5Mn1.5O4 cathodes at high temperatures, improving capacity retention and rate performance in lithium cells (Huang et al., 2021).

Synthesis of Silane Coupling Agents

TMDS is involved in the selective mono-functionalization process to synthesize silane coupling agents, demonstrating its importance in creating specific silicon-based products (Januszewski et al., 2017).

Catalytic Applications

TMDS has been used in various catalytic processes, such as the indium-catalyzed reductive dithioacetalization of carboxylic acids, showcasing its utility in complex organic reactions (Nishino et al., 2017).

Spectroscopic Studies

Spectroscopic studies involving TMDS, such as Raman and infrared spectroscopy, provide valuable insights into its molecular structure and vibrational modes (Gnado & Dhamelincourt, 1993).

Safety And Hazards

1,1,3,3-Tetramethyldisiloxane is highly flammable . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As economies recover and industrial activities resume, there will likely be a gradual increase in demand for this compound, driven by various industries such as pharmaceuticals, electronics, and textiles . It can also be used as a monomer in the production of silicone polymers or silicone resins .

properties

InChI

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3
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InChI Key

KWEKXPWNFQBJAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12OSi2
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DSSTOX Substance ID

DTXSID3052010
Record name 1,1,3,3-Tetramethyldisiloxane
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Molecular Weight

132.31 g/mol
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Physical Description

Liquid, Clear liquid; [Gelest MSDS]
Record name Disiloxane, 1,1,3,3-tetramethyl-
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Product Name

1,1,3,3-Tetramethyldisiloxane

CAS RN

3277-26-7, 30110-74-8
Record name Disiloxane, 1,1,3,3-tetramethyl-
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Citations

For This Compound
4,470
Citations
IN Lykakis, A Psyllaki, M Stratakis - Journal of the American …, 2011 - ACS Publications
Gold nanoparticles supported on TiO 2 (0.1–1% mol) catalyze at room temperature and at extremely mild conditions the unprecedented oxidative cycloaddition of 1,1,3,3-…
Number of citations: 58 pubs.acs.org
T Iimura, N Akasaka, T Kosai, T Iwamoto - Dalton Transactions, 2017 - pubs.rsc.org
A platinum(0) complex bearing a cyclic (alkyl)(amino)silylene and a 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS) was synthesized and isolated in the form of colorless crystals. The …
Number of citations: 40 pubs.rsc.org
J Deng - Synlett, 2011 - thieme-connect.com
1, 1, 3, 3-Tetramethyldisiloxane (TMDS) is a hydrosiloxane derivative and has been used in organic synthesis as a mild reducing agent and intermediate for the preparation of …
Number of citations: 4 www.thieme-connect.com
E Vasilikogiannaki, I Titilas, C Gryparis, A Louka… - Tetrahedron, 2014 - Elsevier
1,3,3-Tetramethyldisiloxane (TMDS) is a highly reactive reducing reagent in the Au/TiO 2 -catalyzed hydrosilylation of carbonyl compounds relative to monohydrosilanes. The reduction …
Number of citations: 22 www.sciencedirect.com
H Fujimori, M Mizukami, M Oguni - Journal of non-crystalline solids, 1996 - Elsevier
Heat-capacities of fragile liquid 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane (PMS) were precisely measured in the temperature range between 13 K and 300 K with an adiabatic …
Number of citations: 36 www.sciencedirect.com
F Cervantes-Lee, HK Sharma, KH Pannell… - …, 1998 - ACS Publications
The solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane (1) exhibits significant differences between the pure crystal and the cocrystal with ferrocene. The structure of (1) …
Number of citations: 16 pubs.acs.org
L Yu, H Dong, C Wu, Y Zhang - The Journal of Chemical Thermodynamics, 2014 - Elsevier
Density and refractive index were measured for the binary mixtures composed of 1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane and aromatic hydrocarbons (methoxybenzene, …
Number of citations: 17 www.sciencedirect.com
JL Martinez, HK Sharma, R Arias-Ugarte… - …, 2014 - ACS Publications
The use of Karstedt’s catalyst to study the reduction of Me 2 NCHO (DMF) by the popular “dual SiH”-containing tetramethyldisiloxane, HMe 2 SiOSiMe 2 H (1), has revealed that the first …
Number of citations: 17 pubs.acs.org
R Januszewski, I Kownacki, H Maciejewski… - Journal of …, 2017 - Elsevier
Selective mono-functionalization of 1,1,3,3-tetramethyldisiloxane (TMDSO) with olefins via hydrosilylation reaction is reported. On the basis of a study of platinum- and rhodium …
Number of citations: 25 www.sciencedirect.com
TM Londergan, WP Weber - Polymer Bulletin, 1998 - Springer
Treatment of 1-β-(4′-acetylphenyl)vinyl-3-vinyl-1,1,3,3-tetramethyldisiloxane (I) (an AB 2 monomer) with dihydridocarbonyltris(triphenylphosphine)ruthenium (Ru) leads to a …
Number of citations: 13 link.springer.com

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